(S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride
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Overview
Description
(S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride is a chiral amino acid derivative It is a hydrochloride salt form of (S)-2-Amino-3-hydroxy-3-methylbutanoic acid, which is known for its role in various biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-2-Amino-3-hydroxy-3-methylbutanoic acid.
Hydrochloride Formation: The precursor is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes:
Bulk Synthesis: Large quantities of the precursor are synthesized using optimized reaction conditions.
Purification: The product is purified through crystallization or other suitable methods to obtain a high-purity compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Scientific Research Applications
(S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It plays a role in studying enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.
2-Amino-3-hydroxybutanoic acid hydrochloride: A similar compound with a different side chain structure.
3-Hydroxy-3-methylbutanoic acid hydrochloride: A compound with a similar backbone but lacking the amino group.
Uniqueness
(S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct biochemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2S)-2-amino-3-hydroxy-3-methylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-5(2,9)3(6)4(7)8;/h3,9H,6H2,1-2H3,(H,7,8);1H/t3-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMNLDPWYMQUBU-AENDTGMFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](C(=O)O)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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